molecular formula C12H17N3 B3196285 3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine CAS No. 99505-03-0

3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine

Cat. No.: B3196285
CAS No.: 99505-03-0
M. Wt: 203.28 g/mol
InChI Key: KYXMPXCAXJDUTQ-UHFFFAOYSA-N
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Description

3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine is a useful research compound. Its molecular formula is C12H17N3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

99505-03-0

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-amine

InChI

InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3

InChI Key

KYXMPXCAXJDUTQ-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(2-dimethylaminoethyl)-5-nitroindole (1.85 g, 7.93 mmol) and 10% palladium on carbon (0.40 g, 20% by weight) in absolute ethanol (30 mL) was shaken under a hydrogen atmosphere (3 atm) for 6 hours. The resulting mixture was filtered through Celite®, and the Celite® pad was washed generously with absolute ethanol. The combined filtrates were evaporated under reduced pressure to afford the title compound (1.60 g, 7.87 mmol, 99%) as a clear, slightly dark, hygroscopic oil: IR (CHCl3) 3480, 1610, 1585, 1460, 1335 cm-1 ; 1H NMR (CDCl3) δ 8.10 (br m, NH), 7.12 (d, J=8.5 Hz, 1H), 6.91 (d, J=2.3 Hz, 1H), 6.88 (d, J=2.2 Hz, 1H), 6.64 (dd, j=2.2 and 8.5 Hz, 1H), 2.89-2.84 (m, 2H), 2.64-2.58 (m, 2H), 2.34 (s, 6H); 13C NMR (CDCl3) δ 139.1, 131.2, 128.3, 122.2, 113.1, 112.9, 111.7, 103.8, 60.3, 45.4, 23.7; LRMS (m/z, relative intensity) 203 (9, M+), 158 (2), 145 (6), 83 (66), 58 (100). HRMS calculated for C12H17N3 203.1424, found 203.1418. Anal. calcd for C12H17N3.1/2 H2O: C, 67.89; H, 8.55; N, 19.79. Found: C, 67.71; H, 8.60; N, 19.41.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 5-nitro-3-[2-(dimethylamino) ethyl]indole (0.650 g, 2.79 mmol) and 10% palladium-on-charcoal (0.150 g) in 60 mL of ethanol was hydrogenated on a Parr shaker at 40 psi for 30 min. The mixture was then filtered through Celite and the catalyst was washed with additional ethanol. Evaporation of the filtrate gave the essentially pure title compound (0.510 g, 90%) as a light brown gum: IR (neat) 3410, 1630, 1588, 1464 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ7.84 (br s, 1H), 7.15 (d, J=8.5 Hz, 1H), 6.94 (d, J=2.2 Hz, 1H), 6.90 (d, J=2.1 Hz, 1H), 6.66 (dd, J=8.5, 2.2 Hz, 1H), 3.44 (br s, 2H), 2.88 (m, 2H), 2.60 (m, 2H), 2.34 (s, 6H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
90%

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